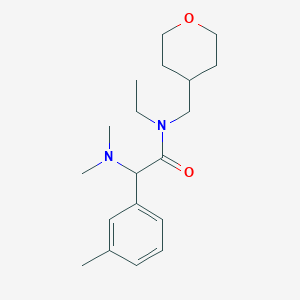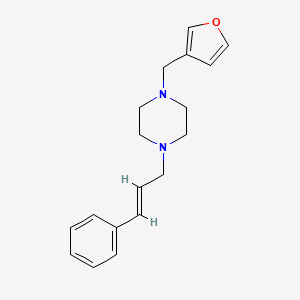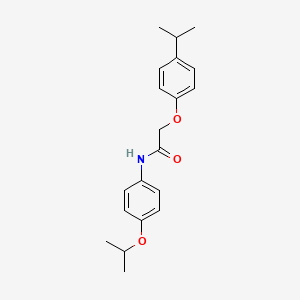![molecular formula C21H30N4O2 B5628830 N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide](/img/structure/B5628830.png)
N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction The chemical "N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide" represents a compound with potential interest in various fields of chemistry due to its complex structure incorporating elements like cyclopropyl, isoniconitamide, and a diazaspiro[5.5]undecane skeleton. Although specific literature directly discussing this compound was not found, insights can be drawn from research on similar structures and synthetic methodologies that could potentially apply to its synthesis and analysis.
Synthesis Analysis The synthesis of complex structures involving diazaspiro[5.5]undecane skeletons often involves multi-step synthetic routes that include key steps such as cyclization reactions and the introduction of the cyclopropyl and isoniconitamide groups. Techniques such as the N-Chlorosuccinimide/DBU-mediated synthesis offer efficient methods for the cyclization of structurally diverse acyl hydrazone into oxadiazoles, which could be analogous in synthesizing related structures (Pardeshi et al., 2010). Similarly, base-promoted cyclization methods have been developed for constructing diazaspiro[5.5]undecane derivatives, highlighting the versatility of synthetic approaches available for such complex molecules (Islam et al., 2017).
Molecular Structure Analysis The molecular structure of compounds containing the diazaspiro[5.5]undecane core is characterized by the presence of a spirocyclic system that integrates nitrogen atoms within the framework. X-ray crystallography and NMR techniques are commonly employed to elucidate the structure of such compounds, providing detailed insights into their conformational preferences and the spatial arrangement of substituents (Islam et al., 2017).
Chemical Reactions and Properties The chemical reactivity of "N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide" would be influenced by its functional groups and spirocyclic structure. Spirocyclic compounds like diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and electrophilic substitutions, depending on the nature of their substituents and the reaction conditions employed. The presence of the isoniconitamide moiety introduces additional possibilities for forming hydrogen bonds and engaging in electronic interactions that can influence the compound's reactivity and binding properties.
Physical Properties Analysis Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of chemical compounds in different environments and are typically determined experimentally. The complex structure of "N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide" suggests that its physical properties would be influenced by factors such as the rigidity of the spirocyclic framework, the polarity of the isoniconitamide group, and the presence of the cyclopropyl and isopropyl substituents.
Chemical Properties Analysis The chemical properties of the compound would be influenced by the electron-donating and withdrawing effects of its substituents, the steric demands of the spirocyclic structure, and the potential for intramolecular interactions. These properties dictate the compound's reactivity towards various reagents, its stability under different conditions, and its potential to participate in specific chemical transformations.
References:
properties
IUPAC Name |
N-cyclopropyl-2-(3-oxo-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-15(2)25-14-21(7-5-19(25)26)8-11-24(12-9-21)18-13-16(6-10-22-18)20(27)23-17-3-4-17/h6,10,13,15,17H,3-5,7-9,11-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKPBSFEXDBWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C3=NC=CC(=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5628752.png)

![3-(2-furyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5628762.png)
![(3aR*,6aR*)-2-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5628774.png)
![1-benzyl-4-phenyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5628783.png)
![1-(cyclopropylcarbonyl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5628784.png)




![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)
![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)